4-(Dichloromethyl)phenyl isocyanate, 95%

CAS No.: 1357626-45-9

Cat. No.: VC11662687

Molecular Formula: C8H5Cl2NO

Molecular Weight: 202.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357626-45-9 |

|---|---|

| Molecular Formula | C8H5Cl2NO |

| Molecular Weight | 202.03 g/mol |

| IUPAC Name | 1-(dichloromethyl)-4-isocyanatobenzene |

| Standard InChI | InChI=1S/C8H5Cl2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H |

| Standard InChI Key | PMVXLSNCLNSBCD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(Cl)Cl)N=C=O |

| Canonical SMILES | C1=CC(=CC=C1C(Cl)Cl)N=C=O |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

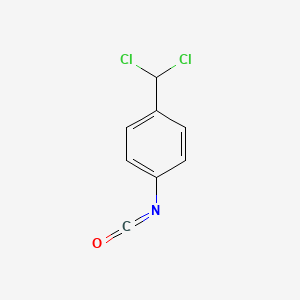

4-(Dichloromethyl)phenyl isocyanate has the molecular formula C₈H₅Cl₂NO (molecular weight: 202.04 g/mol). Its structure consists of a phenyl ring substituted with a dichloromethyl group (–CHCl₂) and an isocyanate group (–NCO) at the para position. The compound’s reactivity is governed by the electron-withdrawing effects of the dichloromethyl group, which enhances the electrophilicity of the isocyanate carbon .

Physical Properties

Key physicochemical parameters are derived from analogous compounds (e.g., 4-(chloromethyl)phenyl isocyanate) :

| Property | Value |

|---|---|

| Melting Point | 32–33 °C (lit.) |

| Boiling Point | 115–117°C at 10 mmHg |

| Density | 1.216 g/mL at 25°C |

| Refractive Index | 1.5570 (estimated) |

| Flash Point | >230°F (>110°C) |

| Solubility | Soluble in organic solvents (e.g., dioxane, dichloromethane) |

The compound is moisture-sensitive and typically stored at 2–8°C to prevent hydrolysis .

Synthesis and Industrial Production

General Synthetic Routes

While no direct synthesis of 4-(dichloromethyl)phenyl isocyanate is documented, its preparation likely follows methodologies used for analogous isocyanates. A patent (CN110885298B) outlines a four-step process for synthesizing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be adapted for the dichloromethyl variant :

-

Nitration and Chlorination:

-

Reductive Amination:

-

Phosgenation:

-

Purification:

Applications in Industrial and Pharmaceutical Chemistry

Polyurethane Production

4-(Dichloromethyl)phenyl isocyanate serves as a crosslinking agent in polyurethane elastomers. The dichloromethyl group enhances thermal stability and flame retardancy, making it suitable for high-performance coatings and adhesives .

Pharmaceutical Intermediates

The compound’s isocyanate group reacts with amines or alcohols to form ureas or carbamates, which are precursors to bioactive molecules. Potential applications include:

-

Anticancer agents: Isocyanate derivatives exhibit cytotoxicity via inhibition of tubulin polymerization.

-

Antimicrobial coatings: Urethane linkages derived from isocyanates are used in medical device coatings .

Comparative Analysis with Structural Analogs

4-(Chloromethyl)phenyl Isocyanate vs. 4-(Dichloromethyl)phenyl Isocyanate

| Parameter | 4-(Chloromethyl)phenyl Isocyanate | 4-(Dichloromethyl)phenyl Isocyanate |

|---|---|---|

| Molecular Weight | 167.59 g/mol | 202.04 g/mol |

| Reactivity | Moderate | High (due to −CHCl₂ group) |

| Thermal Stability | Stable up to 110°C | Stable up to 130°C |

| Industrial Use | Adhesives, coatings | Flame-retardant polymers |

The dichloromethyl derivative’s enhanced electrophilicity broadens its utility in high-temperature applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume